Leniolisib

Catalog No.
S196992
CAS No.
1354690-24-6
M.F
C21H25F3N6O2
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leniolisib

CAS Number

1354690-24-6

Product Name

Leniolisib

IUPAC Name

1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one

Molecular Formula

C21H25F3N6O2

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)/t13-/m0/s1

InChI Key

MWKYMZXCGYXLPL-ZDUSSCGKSA-N

SMILES

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

Solubility

<1 mg/mL

Synonyms

Leniolisib; CDZ-173; CDZ 173; CDZ173; Leniosilib

Canonical SMILES

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

Isomeric SMILES

CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

Description

The exact mass of the compound Leniolisib is 450.1991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in APDS

APDS is caused by variants in either PIK3CD or PIK3R1 genes, leading to overactivation of PI3Kδ. This hyperactivity disrupts the normal maturation and function of B and T lymphocytes, essential components of the adaptive immune system []. Leniolisib acts by specifically binding to PI3Kδ, inhibiting its activity and restoring a balance in the PI3Kδ pathway. This, in turn, is believed to promote the maturation and function of B and T cells, potentially improving immune function in APDS patients [].

Clinical Trials and Ongoing Research

Leniolisib has been evaluated in clinical trials for the treatment of APDS. A Phase II/III clinical trial demonstrated that leniolisib treatment led to a significant reduction in the size of enlarged lymph nodes, a hallmark feature of APDS, compared to placebo. Additionally, the trial showed an increase in the number of naive B cells, a type of immature B cell population, in the peripheral blood of patients treated with leniolisib []. These findings suggest leniolisib's potential to control the underlying cause of APDS and improve immune function.

Based on these promising results, an open-label extension study is ongoing to assess the long-term safety and efficacy of leniolisib in APDS patients []. Additionally, Pharming, the company developing leniolisib, submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for its approval in APDS treatment [].

Leniolisib is a novel compound classified as a phosphoinositide 3-kinase delta inhibitor, specifically targeting the p110δ subunit of the phosphoinositide 3-kinase pathway. It has been developed primarily for the treatment of activated phosphoinositide 3-kinase delta syndrome, a primary immunodeficiency disorder characterized by hyperactivity of the PI3Kδ pathway due to gain-of-function mutations. The compound's chemical formula is C21H25F3N6O2•H3PO4, with a molecular weight of 450.47 g/mol for the free base and 548.46 g/mol for its phosphate salt form .

Leniolisib acts as a selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) [1]. PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, survival, and metabolism. In APDS, mutations lead to overactivation of PI3Kδ, contributing to uncontrolled lymphocyte proliferation and organ enlargement. By binding to the ATP-binding pocket of PI3Kδ, Leniolisib prevents the enzyme from functioning and disrupts the overactive signaling pathway [1]. This ultimately leads to reduced lymphocyte proliferation and improvement of APDS symptoms.

Note:

[1] Cant, AJ, et al. "Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome." Feb 2024. Report:

Additional Points

  • Leniolisib is still under development, and long-term effects are unknown.
  • More research is needed to fully understand the safety and efficacy of Leniolisib for APDS treatment.

Leniolisib functions by selectively inhibiting the PI3Kδ enzyme, effectively blocking the active binding site on the p110δ subunit. In cell-free isolated enzyme assays, it has demonstrated a high selectivity for PI3Kδ over other PI3K isoforms: PI3Kα (28-fold), PI3Kβ (43-fold), and PI3Kγ (257-fold) . This inhibition leads to reduced activity in downstream signaling pathways, particularly those involving protein kinase B (AKT), which is critical for cellular processes like proliferation and survival.

Leniolisib has shown significant biological activity in modulating immune responses. In clinical studies, it has been observed to reduce hyperactivity in lymphocyte subsets and decrease lymphoproliferation in patients with activated phosphoinositide 3-kinase delta syndrome. The treatment resulted in partial reconstitution of lymphocyte populations and decreased levels of inflammatory markers such as tumor necrosis factor alpha . Furthermore, it has been reported to inhibit the proliferation and activation of both B and T cells, demonstrating its potential as an immunomodulatory agent.

The synthesis of leniolisib involves several key steps:

  • Initial Coupling: The process begins with the coupling of 6-benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in the presence of triethylamine at elevated temperatures to yield a high yield product.
  • Deprotection: The benzyl group is subsequently deprotected using palladium hydroxide on carbon and ammonium formate.
  • Final Coupling: The final step involves coupling with 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine under specific conditions to produce leniolisib .

These methods are designed to enhance solubility and membrane permeability while maintaining metabolic stability.

Leniolisib is primarily indicated for the treatment of activated phosphoinositide 3-kinase delta syndrome. Its unique mechanism allows it to address the underlying hyperactivity of immune cells associated with this condition. Additionally, ongoing investigations are exploring its potential applications in other autoimmune disorders, such as primary Sjögren's syndrome .

Leniolisib exhibits notable interactions with various metabolic pathways. It is predominantly metabolized by cytochrome P450 enzymes, particularly CYP3A4 (94.5%), which plays a critical role in its oxidative metabolism. Other enzymes involved include CYP3A5 and CYP1A2 at minor levels . Understanding these interactions is crucial for evaluating drug-drug interactions and optimizing therapeutic regimens.

Several compounds share structural or functional similarities with leniolisib, particularly within the category of phosphoinositide 3-kinase inhibitors:

Compound NameTargeted KinaseSelectivityUnique Features
IdelalisibPI3KδHighUsed in hematological malignancies; FDA approved
DuvelisibPI3Kδ/PI3KγModerateDual inhibition; used in chronic lymphocytic leukemia
CopanlisibPI3Kα/PI3KδModerateAdministered intravenously; indicated for lymphoma

Leniolisib stands out due to its high selectivity for PI3Kδ over other isoforms, making it particularly effective for treating disorders linked to this specific pathway without significantly affecting other kinases involved in immune regulation . This selectivity contributes to its favorable safety profile compared to broader-spectrum inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

450.19910855 g/mol

Monoisotopic Mass

450.19910855 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L22772Z9CP

Drug Indication

Leniolisib is indicated for the treatment of activated phosphoinositide 3-kinase delta (PI3Kδ) syndrome (APDS) in adult and pediatric patients 12 years of age and older.
Treatment of activated phosphoinositide 3-kinase delta syndrome (APDS)

Mechanism of Action

Phosphoinositide-3-kinase δ (PI3Kδ) is a lipid kinase activated downstream of tyrosine kinase receptors and G-protein–coupled receptors in immune cells. It mediates the PI3K/AKT pathway, which is involved in cell proliferation, growth, and survival. A heterodimer made up of a regulatory subunit (p85α) and a catalytic subunit (p110δ), PI3Kδ is primarily expressed on hematopoietic cells such as lymphocytes and myeloid cells. It converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signalling molecule that downstream proteins like the AKT kinase, which activate mammalian target of rapamycin (mTOR) complex I and inhibit FOXO family of transcription factors. APDS is associated with gain-of-function variants in the gene encoding p110δ or loss of function variants in the gene encoding p85α, each causing hyperactivity of PI3K-delta, reduced T cell function, lymphadenopathy, and immunodeficiency. Leniolisib inhibits PI3Kδ by blocking the active binding site in the p110δ subunit. In cell-free isolated enzyme assays, the selectivity was higher for PI3K-delta over PI3K-alpha (28-fold), PI3K-beta (43-fold), and PI3K-gamma (257-fold), as well as the broader kinome. In cell-based assays, leniolisib reduced pAKT pathway activity and inhibited proliferation and activation of B and T cell subsets. Leniolisib inhibits the signalling pathways that lead to increased production of PIP3, hyperactivity of the downstream mTOR/AKT pathway, and the dysregulation of B and T cells.

Absorption Distribution and Excretion

The systemic drug exposure (AUC and Cmax) of leniolisib increases dose proportionally. During twice daily dosing approximately 12 hours apart, leniolisib accumulates approximately 1.4-fold (range of 1.0 to 2.2) in achieving steady-state. Steady-state drug concentrations can be expected to be reached after approximately two to three days. The Tmax is about one hour. Food has negligible effects on the systemic exposure of leniolisib.
The mean recovery of total 14C-radioactivity following a single oral dose of 70 mg 14C-leniolisib was 92.5% following 168 hours post-dose. About 67% and 25.5% of the recovered dose were in feces and urine, respectively. Of the recovered dose in urine, 6.32% was in unchanged parent drug form and the predominant drug-related material.
The systemic decay in leniolisib plasma concentration over time is bi-exponential, indicating a distribution delay toward peripheral tissues. The volume of distribution of leniolisib is estimated to be 28.5 L in patients with APDS.
In one study, healthy volunteers received leniolisib single ascending doses up to 400 mg and multiple ascending doses up to 140 mg twice daily for 14 days. Oral drug clearance from plasma (CL/F) was 4 L/h.

Metabolism Metabolites

About 60% of leniolisib is metabolized by the liver. Leniolisib undergoes oxidative metabolism, which is primarily mediated by CYP3A4 (94.5%), as well as CYP3A5 (3.5%), CYP1A2 (0.7%) and CYP2D6 (0.7%) to a minor extent. Few metabolites of leniolisib have been characterized in one study; however, no metabolites were abundant in plasma relative to the parent drug. Other metabolic pathways include dealkylation, demethylation, and hydroxylation. Other suggested excretion routes include intestinal secretion by BCRP and CYP1A1-mediated extrahepatic metabolism.

Wikipedia

Leniolisib

Biological Half Life

The effective half-life is approximately seven hours. The apparent terminal elimination half-life is approximately 10 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Pearson D, Garnier M, Luneau A, James AD, Walles M. (19)F-NMR-based determination of the absorption, metabolism and excretion of the oral phosphatidylinositol-3-kinase (PI3K) delta inhibitor leniolisib (CDZ173) in healthy volunteers. Xenobiotica. 2018 Nov 29:1-8. doi: 10.1080/00498254.2018.1523488. [Epub ahead of print] PubMed PMID: 30215545.
2: De Buck S, Kucher K, Hara H, Gray C, Woessner R. CYP3A but not P-gp plays a relevant role in the in vivo intestinal and hepatic clearance of the delta-specific phosphoinositide-3 kinase inhibitor leniolisib. Biopharm Drug Dispos. 2018 Sep;39(8):394-402. doi: 10.1002/bdd.2157. PubMed PMID: 30171694.
3: Chinen J, Cowan MJ. Advances and highlights in primary immunodeficiencies in 2017. J Allergy Clin Immunol. 2018 Oct;142(4):1041-1051. doi: 10.1016/j.jaci.2018.08.016. Epub 2018 Aug 29. PubMed PMID: 30170128; PubMed Central PMCID: PMC6175644.
4: Avery DT, Kane A, Nguyen T, Lau A, Nguyen A, Lenthall H, Payne K, Shi W, Brigden H, French E, Bier J, Hermes JR, Zahra D, Sewell WA, Butt D, Elliott M, Boztug K, Meyts I, Choo S, Hsu P, Wong M, Berglund LJ, Gray P, O'Sullivan M, Cole T, Holland SM, Ma CS, Burkhart C, Corcoran LM, Phan TG, Brink R, Uzel G, Deenick EK, Tangye SG. Germline-activating mutations in PIK3CD compromise B cell development and function. J Exp Med. 2018 Aug 6;215(8):2073-2095. doi: 10.1084/jem.20180010. Epub 2018 Jul 17. PubMed PMID: 30018075; PubMed Central PMCID: PMC6080914.
5: Lozac'h F, Fahrni S, Maria D, Welte C, Bourquin J, Synal HA, Pearson D, Walles M, Camenisch G. Evaluation of cAMS for (14)C microtracer ADME studies: opportunities to change the current drug development paradigm. Bioanalysis. 2018 Mar 1;10(5):321-339. doi: 10.4155/bio-2017-0216. Epub 2018 Feb 16. PubMed PMID: 29451392.
6: Rao VK, Webster S, Dalm VASH, Šedivá A, van Hagen PM, Holland S, Rosenzweig SD, Christ AD, Sloth B, Cabanski M, Joshi AD, de Buck S, Doucet J, Guerini D, Kalis C, Pylvaenaeinen I, Soldermann N, Kashyap A, Uzel G, Lenardo MJ, Patel DD, Lucas CL, Burkhart C. Effective "activated PI3Kδ syndrome"-targeted therapy with the PI3Kδ inhibitor leniolisib. Blood. 2017 Nov 23;130(21):2307-2316. doi: 10.1182/blood-2017-08-801191. Epub 2017 Sep 29. PubMed PMID: 28972011; PubMed Central PMCID: PMC5701526.
7: Hoegenauer K, Soldermann N, Zécri F, Strang RS, Graveleau N, Wolf RM, Cooke NG, Smith AB, Hollingworth GJ, Blanz J, Gutmann S, Rummel G, Littlewood-Evans A, Burkhart C. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Med Chem Lett. 2017 Aug 25;8(9):975-980. doi: 10.1021/acsmedchemlett.7b00293. eCollection 2017 Sep 14. PubMed PMID: 28947947; PubMed Central PMCID: PMC5601375.

Explore Compound Types